molecular formula C23H24ClN5OS B2487732 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-35-3

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2487732
M. Wt: 453.99
InChI Key: QQDJHUXBOTXJMA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemical compounds that have been synthesized for various biological applications, including anti-diabetic, antimicrobial, anti-inflammatory, and analgesic activities. The core structure involves different heterocyclic frameworks like triazol, piperazine, and thiazolo, which are often modified to enhance or modify the biological activity of these compounds (Bindu et al., 2019); (Bektaş et al., 2010).

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from basic heterocyclic compounds. For instance, triazolopyridazine derivatives have been synthesized in a two-step process, beginning with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with secondary amines (Bindu et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of heterocyclic rings, which contribute significantly to their biological activity. For example, compounds with chlorophenyl piperazine moiety have been synthesized and characterized through various spectroscopic methods (Şahin et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as nucleophilic substitution and condensation, to introduce different functional groups that modulate their biological activities. The chemical properties are largely influenced by the nature of the substituents on the heterocyclic frameworks (Holla et al., 2006).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for determining the compound's suitability for pharmaceutical applications. These properties are often determined using techniques like X-ray crystallography (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and hydrogen bonding potential are critical for understanding the compound's interactions with biological targets. These properties are influenced by the compound's molecular structure and can be analyzed through spectroscopic methods and computational chemistry approaches (Karczmarzyk & Malinka, 2008).

Scientific Research Applications

Antimicrobial Activities

  • Synthesized derivatives, including compounds similar to the one , have shown promising antimicrobial activities. The effectiveness of these compounds has been tested against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).

Anti-diabetic Drug Development

  • Compounds with a structure related to the specified chemical have been evaluated for their potential as anti-diabetic drugs. These studies focused on their inhibition of Dipeptidyl peptidase-4 (DPP-4), an enzyme associated with diabetes management (Bindu et al., 2019).

Anti-inflammatory and Analgesic Properties

  • Some derivatives of the mentioned compound have been explored for their anti-inflammatory and analgesic properties, which could be significant in the development of new pain and inflammation management drugs (Tozkoparan et al., 2004).

Antifungal Applications

  • Research has shown that similar compounds have potential as antifungal agents, which could be vital in treating fungal infections (Volkova et al., 2020).

Antihypertensive Agents

  • Certain derivatives, including similar chemical structures, have been studied for their antihypertensive effects, indicating possible applications in managing high blood pressure (Meyer et al., 1989).

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-15-6-8-17(9-7-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-12-10-27(11-13-28)19-5-3-4-18(24)14-19/h3-9,14,20,30H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJHUXBOTXJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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